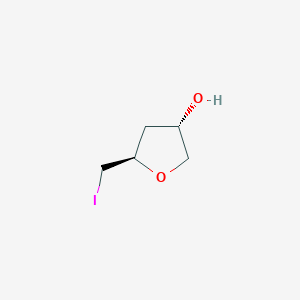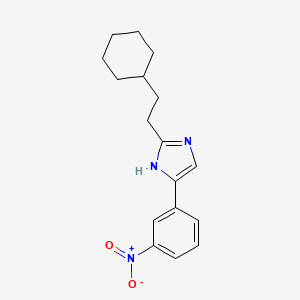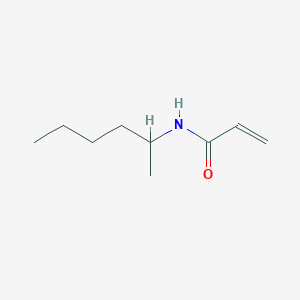
5-(iodomethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(iodomethyl)tetrahydrofuran-3-ol: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an iodomethyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(iodomethyl)tetrahydrofuran-3-ol typically involves the iodination of tetrahydrofuran derivatives. One common method includes the use of molecular iodine and a suitable oxidizing agent to introduce the iodomethyl group into the furan ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of palladium-catalyzed cross-coupling reactions is also explored for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(iodomethyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Various tetrahydrofuran derivatives.
Substitution: Compounds with different functional groups replacing the iodomethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(iodomethyl)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 5-(iodomethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets through its iodomethyl group. This group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which modify the compound’s structure and activity.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran: A simpler analog without the iodomethyl group.
5-Iodomethyl-2-furanone: A structurally related compound with a different oxidation state.
3-Iodo-2,5-dihydrofuran: Another furan derivative with an iodo substituent.
Uniqueness: 5-(iodomethyl)tetrahydrofuran-3-ol is unique due to the presence of both the tetrahydrofuran ring and the iodomethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H9IO2 |
|---|---|
Molekulargewicht |
228.03 g/mol |
IUPAC-Name |
(3S,5R)-5-(iodomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2/t4-,5+/m0/s1 |
InChI-Schlüssel |
CQIXHAQHLCXRQQ-CRCLSJGQSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@H]1CI)O |
Kanonische SMILES |
C1C(COC1CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B8572320.png)



![[2-(4-Methoxybenzyloxy)-5-methylphenyl]-methanol](/img/structure/B8572350.png)
![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)



![Bicyclo[2.2.1]hept-2-ene-1-methanol](/img/structure/B8572377.png)
![4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile](/img/structure/B8572383.png)
![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate](/img/structure/B8572399.png)
